molecular formula C20H19NO2S2 B2476085 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide CAS No. 1421465-56-6

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide

Cat. No. B2476085
CAS RN: 1421465-56-6
M. Wt: 369.5
InChI Key: FLXZMDYTUAICJI-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Immunomodulation and Immunopharmacology

Novel butenamides, which may include derivatives structurally related to "4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide", have been synthesized and shown to display immunosuppressive activity. These compounds have been studied for their ability to suppress T-lymphocyte proliferation, suggesting potential applications in immunomodulation and the treatment of autoimmune diseases (Axton et al., 1992).

Anticancer Research

Research into heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings, which could be structurally related to "this compound", has identified these molecules as possessing significant anticancer activities. Such compounds have been synthesized and evaluated against various cancer cell lines, demonstrating promising anticancer potential (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

A series of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been synthesized, including derivatives that might share functional similarities with "this compound". These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Sarvaiya et al., 2019).

Material Science and Engineering

In the realm of material science, derivatives of hexaphenylbenzene and related compounds, potentially including "this compound", have been engineered into hydrogen-bonded molecular crystals. These studies aim to develop materials with predetermined properties, highlighting the significance of these compounds in material engineering and design (Maly et al., 2007).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-phenyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXZMDYTUAICJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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